molecular formula C18H29N5O3 B4391648 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B4391648
M. Wt: 363.5 g/mol
InChI Key: UHOWCRKNUMEMMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes a morpholine ring, isobutyl group, and a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the purine core and introduce the morpholine and isobutyl groups through a series of substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound is also prone to nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be used to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical pathways.

Medicine: In medicine, the compound has potential applications as a therapeutic agent. Its interactions with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in advanced manufacturing processes.

Mechanism of Action

The mechanism of action of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
  • 8-[(2,6-dimethyl-4-morpholinyl)methyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness: What sets 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its specific combination of functional groups. The presence of the isobutyl group, in particular, may confer unique chemical and biological properties that are not observed in its analogs.

Properties

IUPAC Name

8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O3/c1-11(2)7-23-14(10-22-8-12(3)26-13(4)9-22)19-16-15(23)17(24)21(6)18(25)20(16)5/h11-13H,7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOWCRKNUMEMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC(C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 2
Reactant of Route 2
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 3
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 4
Reactant of Route 4
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 5
Reactant of Route 5
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Reactant of Route 6
Reactant of Route 6
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

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